Cas no 955028-84-9 (trans-3-fluoropiperidin-4-ol;hydrochloride)

Technical Introduction: trans-3-Fluoropiperidin-4-ol hydrochloride is a fluorinated piperidine derivative with a hydroxyl group at the 4-position and a fluorine substituent in the trans configuration at the 3-position. The hydrochloride salt enhances stability and solubility, making it suitable for synthetic applications in medicinal chemistry and pharmaceutical research. The trans stereochemistry and fluorine substitution contribute to its potential as a chiral building block or intermediate in the development of bioactive compounds. Its structural features may influence binding affinity and metabolic stability in drug design. The compound is typically handled under controlled conditions due to its reactivity and hygroscopic nature. Analytical characterization includes NMR, HPLC, and mass spectrometry for purity verification.
trans-3-fluoropiperidin-4-ol;hydrochloride structure
955028-84-9 structure
Product Name:trans-3-fluoropiperidin-4-ol;hydrochloride
CAS No:955028-84-9
MF:C5H11ClFNO
MW:155.598344087601
MDL:MFCD23106338
CID:2094058
PubChem ID:68442625
Update Time:2025-06-08

trans-3-fluoropiperidin-4-ol;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (3R,4R)-rel-3-Fluoropiperidin-4-ol hydrochloride
    • (3R,4R)-rel-3-Fluoro-4-piperidinol hydrochloride
    • trans-3-fluoropiperidin-4-ol;hydrochloride
    • (3R,4R)-3-fluoropiperidin-4-olhydrochloride
    • (3R,4R)-3-fluoropiperidin-4-ol;hydrochloride
    • CS-0021964
    • trans-3-Fluoro-4-piperidinol hydrochloride
    • 2306245-02-1
    • MFCD23106338
    • (3R,4R)-3-Fluoropiperidin-4-ol HCl
    • (3R,4R)-rel-3-Fluoro-4-piperidinol HCl
    • P14099
    • CS-0368740
    • 955028-84-9
    • P13776
    • AKOS025290860
    • SCHEMBL2923968
    • AS-51870
    • (3R,4R)-3-fluoropiperidin-4-ol hydrochloride
    • trans-3-Fluoro-4-piperidinol HCl
    • MDL: MFCD23106338
    • Inchi: 1S/C5H10FNO.ClH/c6-4-3-7-2-1-5(4)8;/h4-5,7-8H,1-3H2;1H/t4-,5-;/m1./s1
    • InChI Key: VGRYZBPWUNRGDD-TYSVMGFPSA-N
    • SMILES: Cl.F[C@@H]1CNCC[C@H]1O

Computed Properties

  • Exact Mass: 155.0513198g/mol
  • Monoisotopic Mass: 155.0513198g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 78.8
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.3Ų

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trans-3-fluoropiperidin-4-ol;hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:955028-84-9)trans-3-fluoropiperidin-4-ol;hydrochloride
Order Number:A859026
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:15
Price ($):942.0
Email:sales@amadischem.com

Additional information on trans-3-fluoropiperidin-4-ol;hydrochloride

Professional Introduction to trans-3-Fluoropiperidin-4-ol Hydrochloride (CAS No. 955028-84-9)

trans-3-Fluoropiperidin-4-ol Hydrochloride, with the chemical formula C₇H₁₁FN₂O·HCl, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its versatile applications in drug development, particularly in the synthesis of bioactive molecules. The presence of a fluorine atom at the 3-position and a hydroxyl group at the 4-position of the piperidine ring imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry.

The< strong>CAS No. 955028-84-9 uniquely identifies this compound and distinguishes it from other isomers and analogs. This alphanumeric code ensures precise chemical identification and facilitates accurate literature searches, regulatory compliance, and quality control in pharmaceutical manufacturing. The hydrochloride salt form enhances the solubility and stability of the compound, making it more suitable for various synthetic and analytical applications.

In recent years, there has been a growing interest in fluorinated piperidine derivatives due to their potential as pharmacophores in drug design. The fluorine atom, being electronegative, can influence the metabolic stability and binding affinity of drug candidates. Specifically, trans-3-fluoropiperidin-4-ol has been explored in the development of central nervous system (CNS) drugs, where its structural features contribute to improved blood-brain barrier penetration. This property is particularly crucial for treating neurological disorders that require targeted delivery to the brain.

One of the most compelling aspects of trans-3-fluoropiperidin-4-ol Hydrochloride is its role as a key intermediate in the synthesis of more complex molecules. Researchers have leveraged this compound to develop novel therapeutic agents with enhanced efficacy and reduced side effects. For instance, studies have demonstrated its utility in creating small-molecule inhibitors targeting specific enzymatic pathways involved in inflammation and cancer. The hydroxyl group at the 4-position provides a nucleophilic site for further functionalization, allowing chemists to tailor the molecule for specific biological activities.

The pharmaceutical industry has shown particular interest in this compound due to its potential applications in treating a wide range of diseases. Recent advancements in medicinal chemistry have highlighted its use in developing antipsychotic and antidepressant medications. The fluorine atom's ability to modulate receptor interactions makes it an attractive feature for designing drugs that interact with neurotransmitter receptors. Furthermore, the piperidine core is a common motif in many approved drugs, underscoring its importance as a pharmacological scaffold.

Synthetic methodologies for preparing trans-3-fluoropiperidin-4-ol Hydrochloride have been optimized to ensure high yield and purity. Traditional approaches often involve multi-step reactions starting from readily available precursors such as 3-fluoropropene or 4-hydroxypiperidine derivatives. Modern synthetic strategies have also explored catalytic methods that minimize byproduct formation and improve overall efficiency. These advancements have made it feasible to produce large quantities of the compound for industrial applications.

The analytical characterization of trans-3-fluoropiperidin-4-ol Hydrochloride is critical to ensure its quality and consistency. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm molecular structure and purity. These analytical methods provide detailed insights into the compound's chemical environment, which is essential for understanding its biological behavior.

In conclusion, trans-3-fluoropiperidin-4-ol Hydrochloride represents a significant advancement in pharmaceutical chemistry due to its unique structural features and broad applicability in drug development. Its role as an intermediate in synthesizing bioactive molecules has opened new avenues for treating various diseases, particularly those affecting the central nervous system. As research continues to uncover new therapeutic applications, this compound is poised to play an increasingly important role in modern medicine.

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Amadis Chemical Company Limited
(CAS:955028-84-9)trans-3-fluoropiperidin-4-ol;hydrochloride
A859026
Purity:99%
Quantity:1g
Price ($):942.0
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